3-((4-(hydroxyméthyl)-1H-1,2,3-triazol-1-yl)méthyl)pipéridine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

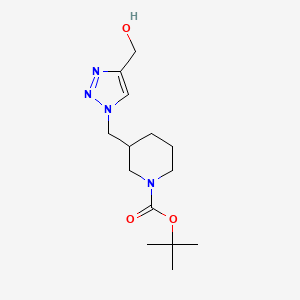

Tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H24N4O3 and its molecular weight is 296.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Lienneur PROTAC

La structure de la molécule suggère qu'elle pourrait agir comme un lienneur dans la construction de PROTAC (chimères de ciblage de la protéolyse) . Les PROTAC sont une nouvelle classe d'agents thérapeutiques qui ciblent les protéines pour leur dégradation. Le groupe hydroxyméthyl adjacent au cycle triazole pourrait faciliter l'attachement des éléments de recrutement de la ligase ubiquitine, essentiels au fonctionnement des PROTAC.

Bioconjugaison

La présence de groupes fonctionnels réactifs comme le groupe hydroxyméthyl rend ce composé adapté aux techniques de bioconjugaison . Il pourrait être utilisé pour attacher des biomolécules à divers substrats ou les unes aux autres, ce qui est un processus essentiel dans le développement de biosenseurs et d'outils diagnostiques.

Dégradation ciblée des protéines

Les composants structurels de ce composé suggèrent son utilisation dans le domaine de la dégradation ciblée des protéines . En agissant comme un échafaudage, il peut rassembler différents groupes fonctionnels nécessaires pour induire la dégradation de protéines spécifiques, ce qui est une stratégie prometteuse pour traiter des maladies comme le cancer.

Mécanisme D'action

Target of Action

Tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation . The compound’s primary targets are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound interacts with its targets by serving as a linker between the target protein and an E3 ubiquitin ligase in the context of a PROTAC . This interaction facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The action of Tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate affects the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within the cell . The compound, as part of a PROTAC, directs specific proteins for degradation, thereby modulating the levels of these proteins and their downstream effects .

Result of Action

The molecular and cellular effects of Tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate’s action are the degradation of specific target proteins. This can lead to changes in cellular processes that are regulated by these proteins .

Activité Biologique

tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features a piperidine ring, a triazole moiety, and a tert-butyl ester group, which contribute to its unique properties and applications in medicinal chemistry and materials science.

Synthetic Routes

The synthesis of tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate typically involves several key steps:

- Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization reactions.

- Introduction of the Triazole Moiety : Achieved via click chemistry, often involving azide and alkyne precursors.

- Hydroxymethylation : The hydroxymethyl group is introduced using formaldehyde or other hydroxymethylating agents.

- Esterification : The final step involves esterification with tert-butyl chloroformate to yield the desired compound.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The triazole ring may participate in reduction reactions under specific conditions.

- Substitution : Nucleophilic substitution reactions can occur at the hydroxymethyl group.

The biological activity of tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets:

- The triazole ring can modulate enzyme or receptor activity, influencing various biochemical pathways.

- The piperidine structure may enhance binding affinity and stability in interactions with biological targets.

Pharmacological Studies

Research indicates that compounds similar to this one exhibit significant pharmacological activities. For instance:

- Inhibition studies suggest potential effects on pathways related to neurodegenerative diseases. Compounds with similar structures have shown promise in inhibiting β-secretase and acetylcholinesterase, both critical in Alzheimer's disease pathology .

Table 1: Comparative Biological Activities of Related Compounds

| Compound | Target | IC50 (μM) | Biological Effect |

|---|---|---|---|

| M4 | β-secretase | 15.4 | Prevents amyloid aggregation |

| M4 | Acetylcholinesterase | 0.17 | Enhances cholinergic signaling |

Neuroprotective Effects

In vitro studies have demonstrated that compounds related to tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate can protect astrocytes from toxicity induced by amyloid beta peptides. These studies reported a significant increase in cell viability when treated with such compounds compared to controls .

In Vivo Studies

In vivo models have been used to assess the efficacy of similar compounds against neurodegenerative conditions. Although some studies indicate moderate protective effects against neuroinflammation and oxidative stress, further research is needed to establish their clinical relevance .

Propriétés

IUPAC Name |

tert-butyl 3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)17-6-4-5-11(7-17)8-18-9-12(10-19)15-16-18/h9,11,19H,4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTIFZDORIGBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.